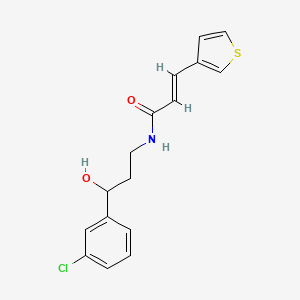
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPTH or CPTH2 and is known to have various biochemical and physiological effects on the human body.
Applications De Recherche Scientifique
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the development and progression of cancer. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Mécanisme D'action
The mechanism of action of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of HDACs, the accumulation of acetylated histones, and the activation of tumor suppressor genes. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its ability to inhibit HDACs and induce apoptosis in cancer cells. However, the limitations of using CPTH in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide. These include the development of more potent and selective HDAC inhibitors, the identification of new targets for anti-cancer drugs, and the investigation of the potential applications of CPTH in other fields such as neurodegenerative diseases and inflammation. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with 3-chloropropan-1-ol, followed by the reaction of the resulting compound with thiophene-3-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to obtain this compound.
Propriétés
IUPAC Name |
(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-3-1-2-13(10-14)15(19)6-8-18-16(20)5-4-12-7-9-21-11-12/h1-5,7,9-11,15,19H,6,8H2,(H,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNMQKXCAHYSV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)
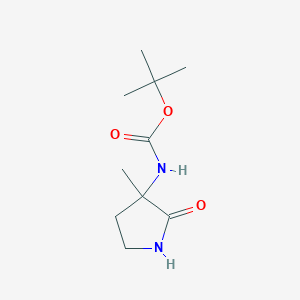

![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)

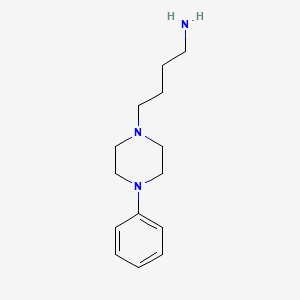
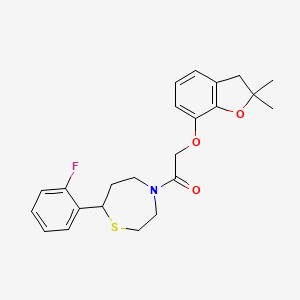
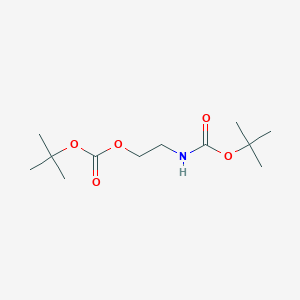
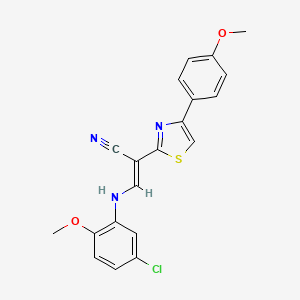

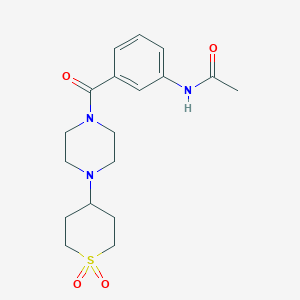


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)